molecular formula C14H13NO2 B387520 2-Methoxy-5-phenyliminomethyl-phenol

2-Methoxy-5-phenyliminomethyl-phenol

Cat. No.: B387520
M. Wt: 227.26g/mol
InChI Key: WEBGNOFPKPMJDB-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenyliminomethyl-phenol (C₁₄H₁₃NO₂; MW 227.26 g/mol) is a phenolic Schiff base derivative characterized by a methoxy group at the 2-position and a phenyliminomethyl substituent at the 5-position of the aromatic ring. Such reactions typically proceed in polar solvents (e.g., ethanol or DMF) under mild conditions, yielding imine-linked products .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26g/mol

IUPAC Name

2-methoxy-5-(phenyliminomethyl)phenol

InChI

InChI=1S/C14H13NO2/c1-17-14-8-7-11(9-13(14)16)10-15-12-5-3-2-4-6-12/h2-10,16H,1H3

InChI Key

WEBGNOFPKPMJDB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent at Position 2 Substituent at Position 5 Key Functional Groups Reference
2-Methoxy-5-phenyliminomethyl-phenol Methoxy (-OCH₃) Phenyliminomethyl (-N=CH-C₆H₅) Phenol, Imine Target
2-((E)-(2-Amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol Difluoromethoxy (-OCF₂H) 2-Amino-5-methylphenyliminomethyl Phenol, Imine, Amine, CF₂H
2-Amino-5-methylphenol Hydroxyl (-OH) Methyl (-CH₃) Phenol, Amine
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol Fluorobenzyloxy (-OCH₂C₆H₄F) Pyrimidinyl-amino-methoxyphenyl Phenol, Pyrimidine, Amine

Key Observations :

  • Chelation Capacity: The imine group (-N=CH-) in the target compound enables metal coordination, contrasting with the amine (-NH₂) in 2-amino-5-methylphenol (), which is more reactive but less stable under acidic conditions .

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound Compound 2-Amino-5-methylphenol ()
Molecular Weight (g/mol) 227.26 310.30 (estimated) 123.15
Solubility Moderate in ethanol, DMF High in ethanol, low in water High in water (amine hydrophilicity)
Stability Hydrolytically sensitive (imine) Enhanced by CF₂H group Oxidizes readily (amine → quinone)

Thermal Stability: Imine-linked compounds (target and ) typically decompose above 200°C, whereas 2-amino-5-methylphenol () shows lower thermal stability due to oxidative degradation .

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